

Morpholine Salicylate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpholine salicylate*

Cat. No.: B095045

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine salicylate is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the salicylate class of compounds.^{[1][2]} It is a salt formed from the reaction of salicylic acid and morpholine.^[2] While now largely considered obsolete in clinical practice, a review of its history, synthesis, and pharmacological properties provides valuable insights for researchers in drug discovery and development. This technical guide synthesizes the available literature on **morpholine salicylate**, presenting its chemical properties, synthesis methodologies, mechanism of action, and toxicological data.

History and Development

The development of **morpholine salicylate** is rooted in the long history of salicylates as medicinal agents, which dates back to ancient civilizations using willow bark for its analgesic and antipyretic properties. The active compound, salicin, was first isolated in the early 19th century, leading to the synthesis of salicylic acid.^{[3][4]} The late 19th century saw the synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann at Bayer, a landmark achievement in pharmaceutical history.^[3]

The synthesis and investigation of other salicylate derivatives, including **morpholine salicylate**, were part of the broader effort to develop NSAIDs with improved efficacy and tolerability. While the precise date of the first synthesis of **morpholine salicylate** is not readily

available in the reviewed literature, a Japanese pharmacological study published in 1967 by Koda and colleagues suggests its investigation as a potential therapeutic agent by that time.[5] A French study from 1958 also compared the action of sodium salicylate and **morpholine salicylate** on the synovial capsule of rabbits, indicating its presence in research even earlier.[6]

Physicochemical Properties

Morpholine salicylate is a white crystalline solid.[1] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	147-90-0	[2]
Molecular Formula	C ₁₁ H ₁₅ NO ₄	[2]
Molecular Weight	225.24 g/mol	[7]
Melting Point	110-111 °C	[1]
Solubility	Soluble in water and ethanol	[1]
IUPAC Name	2-hydroxybenzoic acid;morpholine	[7]

Synthesis of Morpholine Salicylate

The synthesis of **morpholine salicylate** can be achieved through several methods, primarily involving an acid-base reaction between salicylic acid and morpholine.[2]

Direct Synthesis

The most common and straightforward method is the direct neutralization reaction between salicylic acid and morpholine.[2]

Experimental Protocol: Direct Synthesis of **Morpholine Salicylate**

Materials:

- Salicylic Acid (C₇H₆O₃)

- Morpholine (C₄H₉NO)
- Suitable solvent (e.g., ethanol)
- Reaction vessel with stirring and cooling capabilities

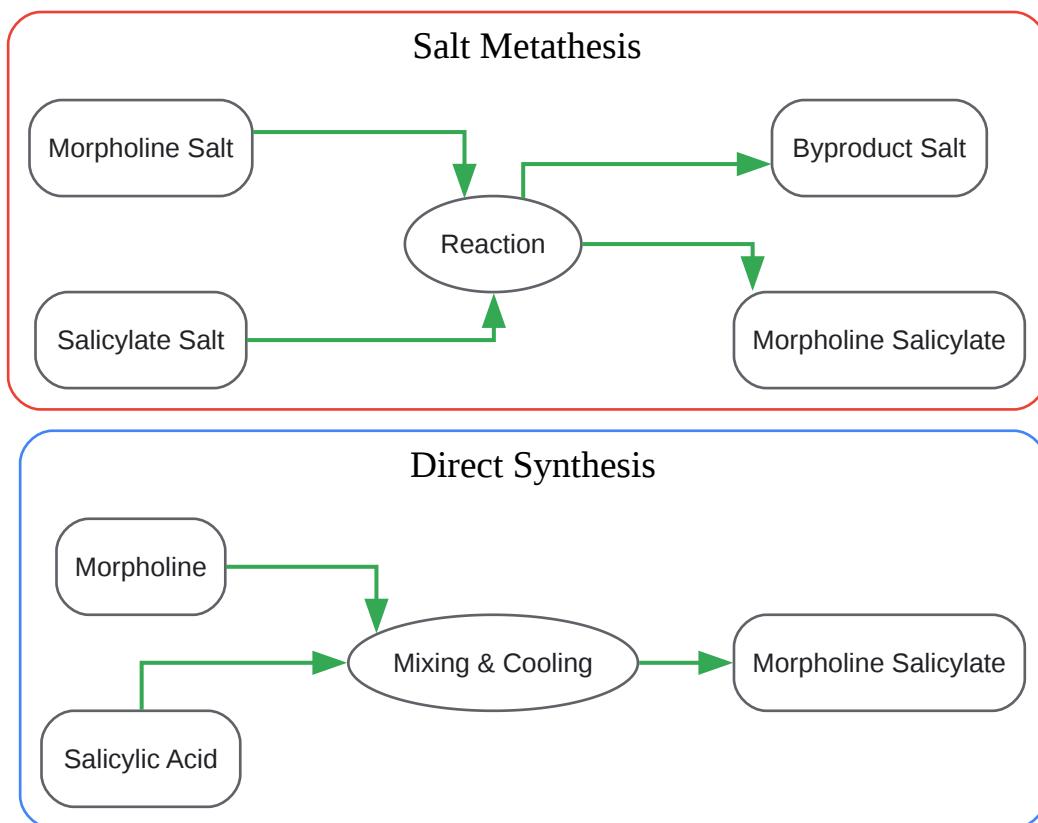
Procedure:

- Dissolve salicylic acid in a suitable solvent, such as ethanol, in the reaction vessel.
- Slowly add an equimolar amount of morpholine to the salicylic acid solution with continuous stirring.
- The reaction is exothermic, so maintain the temperature of the reaction mixture by external cooling (e.g., an ice bath) to prevent degradation of the product.
- Continue stirring for a sufficient period to ensure the reaction goes to completion.
- The **morpholine salicylate** salt will precipitate out of the solution.
- Collect the precipitate by filtration.
- Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
- Dry the purified **morpholine salicylate** under vacuum.

Salt Metathesis

An alternative approach is through a salt metathesis or double decomposition reaction. This method involves the reaction of a salicylate salt with a morpholine salt.[\[2\]](#)

Experimental Protocol: Synthesis of **Morpholine Salicylate** via Salt Metathesis


Materials:

- A soluble salicylate salt (e.g., sodium salicylate)
- A soluble morpholine salt (e.g., morpholine hydrochloride)

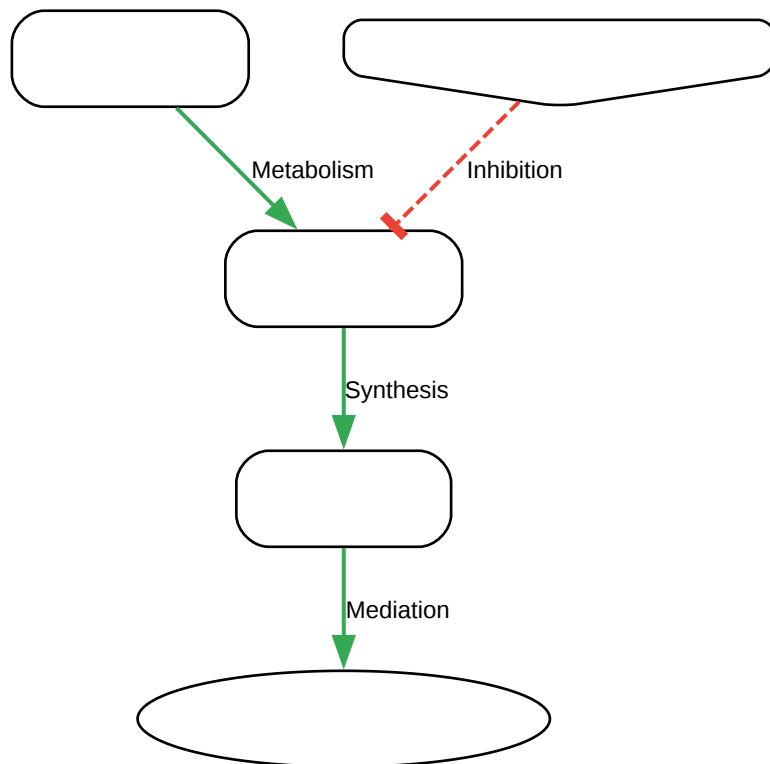
- A suitable solvent in which one of the products is insoluble

Procedure:

- Prepare separate solutions of the salicylate salt and the morpholine salt in a suitable solvent.
- Mix the two solutions with stirring.
- A double displacement reaction will occur, forming **morpholine salicylate** and another salt (e.g., sodium chloride).
- If one of the products is insoluble in the chosen solvent, it will precipitate out. For example, if the reaction is conducted in a solvent where sodium chloride is insoluble, the **morpholine salicylate** will remain in solution.
- Filter the reaction mixture to remove the precipitated salt.
- Isolate the **morpholine salicylate** from the filtrate, for example, by evaporation of the solvent.
- The crude product can be further purified by recrystallization.

[Click to download full resolution via product page](#)

Synthesis pathways for **morpholine salicylate**.


Mechanism of Action

The pharmacological effects of **morpholine salicylate** are primarily attributed to the salicylate moiety. Salicylates are known to exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[\[1\]](#)

Cyclooxygenase (COX) Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, salicylates reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation.

While specific studies on the differential inhibition of COX-1 and COX-2 by **morpholine salicylate** are not readily available, it is generally understood to act as a non-selective COX inhibitor, similar to other salicylates.

[Click to download full resolution via product page](#)

Mechanism of action of **morpholine salicylate**.

Pharmacological Activity

The pharmacological properties of **morpholine salicylate** have been investigated in preclinical models, demonstrating its anti-inflammatory, analgesic, and antipyretic activities.

Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard *in vivo* model to screen for acute anti-inflammatory activity.

Materials:

- Male Wistar rats (150-200 g)
- Carrageenan solution (1% in sterile saline)
- **Morpholine salicylate**
- Positive control (e.g., Indomethacin)
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Plethysmometer

Procedure:

- Fast the rats overnight with free access to water.
- Divide the animals into groups: vehicle control, positive control, and test groups receiving different doses of **morpholine salicylate**.
- Administer the test compounds or vehicle orally or intraperitoneally.
- After a set period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
- Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Analgesic Activity

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.

Materials:

- Swiss albino mice (20-25 g)

- Acetic acid solution (0.6% in distilled water)

- **Morpholine salicylate**

- Positive control (e.g., Aspirin)

- Vehicle

Procedure:

- Fast the mice for a few hours before the experiment.
- Divide the animals into groups and administer the test compounds or vehicle.
- After a specific time (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
- Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 20 minutes).
- Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Antipyretic Activity

Experimental Protocol: Brewer's Yeast-Induced Pyrexia in Rats

This is a common model for assessing antipyretic efficacy.

Materials:

- Wistar rats (150-200 g)
- Brewer's yeast suspension (15% in saline)
- **Morpholine salicylate**
- Positive control (e.g., Paracetamol)

- Vehicle
- Digital thermometer

Procedure:

- Record the basal rectal temperature of each rat.
- Induce pyrexia by subcutaneous injection of 10 mL/kg of 15% brewer's yeast suspension.
- After a certain period (e.g., 18 hours), select the rats that show a significant increase in rectal temperature (at least 0.5 °C).
- Administer the test compounds or vehicle to the pyretic rats.
- Record the rectal temperature at regular intervals (e.g., 1, 2, and 3 hours) after drug administration.
- Evaluate the reduction in rectal temperature compared to the control group.

Toxicology

Specific quantitative toxicological data for **morpholine salicylate** is limited in the readily available literature. However, general toxicological information for salicylates and morpholine can be considered.

Salicylates: The adverse effects of salicylates are well-documented and primarily include gastrointestinal irritation, tinnitus, and at high doses, more severe metabolic disturbances.[\[8\]](#)

Morpholine: Morpholine itself can be corrosive to the skin and eyes.[\[3\]](#) In animal studies, repeated oral administration of morpholine has been associated with effects on the liver and kidneys.[\[3\]](#)

A study on the oral LD50 of **morpholine salicylate** in rats was found in a 1982 report, indicating a value of 30.9 g/kg.[\[9\]](#) However, this value is exceptionally high and should be interpreted with caution. The oral LD50 for morpholine in rats is reported to be in the range of 1050–1900 mg/kg bw.[\[3\]](#)

Clinical Use and Side Effects

Morpholine salicylate was historically used for its analgesic and antipyretic properties. Clinical studies on its use in conditions like rheumatic fever have been conducted.[10][11] However, it has largely been superseded by other NSAIDs with more established efficacy and safety profiles.

The side effects are expected to be similar to those of other salicylates, including:

- Gastrointestinal disturbances (nausea, vomiting, dyspepsia)
- Tinnitus
- Dizziness
- Potential for gastrointestinal bleeding with long-term use

Conclusion

Morpholine salicylate is a historically relevant NSAID that demonstrates the principles of drug design within the salicylate class. While its clinical use has diminished, the study of its synthesis, mechanism of action, and pharmacological properties provides a valuable case study for researchers. The methodologies outlined in this guide for its synthesis and pharmacological evaluation are standard techniques applicable to the preclinical assessment of new anti-inflammatory and analgesic agents. Further research into specific aspects, such as its COX-2 selectivity and detailed pharmacokinetic profile, would be necessary for a complete understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 147-90-0,morpholinium salicylate | lookchem [lookchem.com]

- 2. Morpholine Salicylate|CAS 147-90-0|RUO [benchchem.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine salicylate - Wikipedia [en.wikipedia.org]
- 6. [Comparative action of sodium salicylate and morpholine salicylate on the synovial capsule of the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine salicylate | C11H15NO4 | CID 120183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 11. Acute Rheumatic Fever Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- To cite this document: BenchChem. [Morpholine Salicylate: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095045#morpholine-salicylate-literature-review-and-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com